(2E)-3-(2-Nitrophenyl)acryloyl chloride
Overview
Description
(2E)-3-(2-Nitrophenyl)acryloyl chloride is an organic compound with the molecular formula C9H6ClNO3 It is characterized by the presence of a nitrophenyl group attached to an acryloyl chloride moiety
Scientific Research Applications
(2E)-3-(2-Nitrophenyl)acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of (2E)-3-(2-Nitrophenyl)acryloyl chloride is a primary amine initiator . This compound is used as a photoprotecting group to cage the primary amine initiator .
Mode of Action
This compound, also known as 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), interacts with its target by acting as a photoprotecting group . Upon UV irradiation, the NPPOC photocages undergo quantitative deprotection, which activates the primary amine initiator .
Biochemical Pathways
The activation of the primary amine initiator leads to the polymerization of N-carboxyanhydrides (NCAs) . This process affords access to a vast array of synthetic polypeptides with tunable molecular weights, functionalities, and architectures .
Pharmacokinetics
The compound’s ability to undergo quantitative deprotection upon uv irradiation suggests that its bioavailability may be influenced by light exposure .
Result of Action
The result of the action of this compound is the controlled polymerization of NCAs . This leads to the synthesis of synthetic polypeptides with high chain-end fidelity, efficient chain extension, and the ability to synthesize block copolymers .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of a base . UV irradiation is necessary for the deprotection of NPPOC photocages, and the addition of a small equivalence of base enhances the control of the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Nitrophenyl)acryloyl chloride typically involves the reaction of 2-nitrobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Nitrophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Nitroso or Nitro Derivatives: Formed from oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitrophenyl)acetic acid
- (2-Nitrophenyl)propyl chloride
- (2-Nitrophenyl)ethanol
Uniqueness
(2E)-3-(2-Nitrophenyl)acryloyl chloride is unique due to its combination of a nitrophenyl group and an acryloyl chloride moiety, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFCQNBXNFITF-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263260 | |
Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-47-7 | |
Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141236-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.